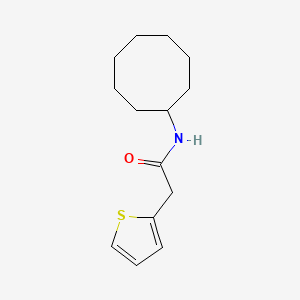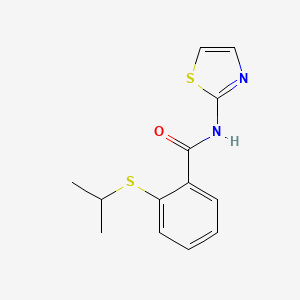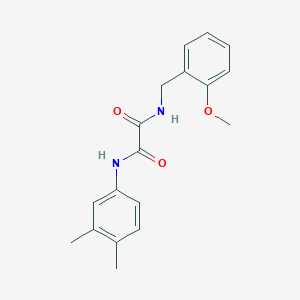![molecular formula C16H22N4O2S B4848623 N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide](/img/structure/B4848623.png)
N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide
Overview
Description
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide, also known as DPBSH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPBSH belongs to the class of hydrazide compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also increases the levels of anti-inflammatory cytokines such as IL-10. N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. It also improves glucose tolerance and insulin sensitivity by increasing the expression of GLUT4 and reducing the levels of pro-inflammatory cytokines. N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has several advantages for lab experiments. It is a stable and easily synthesized compound with a high yield. It has a low toxicity profile and can be administered orally or intraperitoneally. N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has been shown to have good bioavailability and pharmacokinetic properties. However, there are some limitations to the use of N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide in lab experiments. It has poor solubility in water and requires the use of organic solvents. N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide can also interact with other compounds and may have off-target effects.
Future Directions
There are several future directions for the research on N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide. One potential direction is the development of N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide derivatives with improved pharmacokinetic properties and therapeutic efficacy. Another direction is the investigation of the molecular targets of N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide and its mechanism of action. The role of N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide in modulating the gut microbiota and its potential effects on metabolic disorders is another area of interest. Additionally, the use of N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
Scientific Research Applications
N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic properties in various diseases. It has shown promising results in the treatment of cancer, diabetes, inflammation, and neurodegenerative disorders. N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, it has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-[(E)-1-(1,3-dimethylpyrazol-4-yl)ethylideneamino]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-5-6-14-7-9-15(10-8-14)23(21,22)19-17-12(2)16-11-20(4)18-13(16)3/h7-11,19H,5-6H2,1-4H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSDVVMIJQCSO-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-propylbenzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4848540.png)
![methyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4848546.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4848553.png)
![N-isopropyl-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4848568.png)
![N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide](/img/structure/B4848575.png)



![2-{1-(3-methylbutyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4848602.png)
![2-(2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)pyridine](/img/structure/B4848605.png)
![N-({2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4848611.png)
![(2-methoxyphenyl){1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4848612.png)
![3-(2-furylmethyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848625.png)